3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step procedures. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include dimethoxybenzoyl chloride, piperazine, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and has been studied for its antibacterial activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar structure and has been investigated for its neurotoxic potential.
Uniqueness
3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to its combination of a pyridazine core with piperazine and piperidine substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H29N5O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O3/c1-29-18-14-17(15-19(16-18)30-2)22(28)27-12-10-26(11-13-27)21-7-6-20(23-24-21)25-8-4-3-5-9-25/h6-7,14-16H,3-5,8-13H2,1-2H3 |
InChI Key |
XIZQSRKCRBRCCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4)OC |
Origin of Product |
United States |
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